molecular formula C87H84N5O2+ B12321649 Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)-

Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)-

Cat. No.: B12321649
M. Wt: 1231.6 g/mol
InChI Key: KVUSBXKZRBZSDY-PVHWPNDESA-O
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Description

Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)- is a complex organic compound known for its significant biological activities. This compound is a type of cardenolide, a class of steroidal glycosides that are primarily found in plants and are known for their potent effects on the heart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)- involves multiple steps, including glycosylation reactions to attach the sugar moieties to the steroid backbone. The reaction conditions typically involve the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids to facilitate the glycosylation process .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources, such as plants that naturally produce cardenolides. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols .

Scientific Research Applications

Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)- has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)- involves the inhibition of the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which subsequently increases intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making this compound useful in treating certain heart conditions .

Comparison with Similar Compounds

Properties

Molecular Formula

C87H84N5O2+

Molecular Weight

1231.6 g/mol

InChI

InChI=1S/C87H83N5O2/c1-18-89-24-7-5-4-6-23(24)85(94)91(18)22-14-12-21(13-15-22)84(93)90-88-16-19-8-10-20(11-9-19)83-87-81-75-69-59-47-39-31-27-25-26-29-33(31)41(47)51-45-37(29)38-30(26)34-32-28(25)36-35(27)43-49(39)57-63-53(43)54-44(36)50-40(32)48-42(34)52-46(38)56-55(45)67(61(51)69)77(81)78-68(56)62(52)70-60(48)66-58(50)64(54)72-71(63)79(73(75)65(57)59)86(87,17-92(83,2)3)80(72)74(66)76(70)82(78)87/h4-16,25-83H,17H2,1-3H3/p+1/b88-16+

InChI Key

KVUSBXKZRBZSDY-PVHWPNDESA-O

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)N/N=C/C4=CC=C(C=C4)C5C67C8C9C1C2C3C4C%10C%11C%12C%13C%14C%10C%10C3C1C1C8C3C8C1C%10C%14C1C8C8C%10C1C%13C1C%12C%12C%13C%11C4C4C2C2C9C6C6C9C2C4C%13C2C%12C4C1C%10C1C4C(C29)C6C2C1C8C3C72C[N+]5(C)C

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)NN=CC4=CC=C(C=C4)C5C67C8C9C1C2C3C4C%10C%11C%12C%13C%14C%10C%10C3C1C1C8C3C8C1C%10C%14C1C8C8C%10C1C%13C1C%12C%12C%13C%11C4C4C2C2C9C6C6C9C2C4C%13C2C%12C4C1C%10C1C4C(C29)C6C2C1C8C3C72C[N+]5(C)C

Origin of Product

United States

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